REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[C:8]([C:9](N)=[O:10])[C:7](=[O:13])[NH:6][C:5]=1[CH3:14])(=[O:3])[CH3:2].S(=O)(=O)(O)[OH:16]>O>[C:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:16])=[O:10])[C:7](=[O:13])[NH:6][C:5]=1[CH3:14])(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
34 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(NC(C(C(=O)N)=C1)=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
with stirring for 6 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated on a steam bath
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Type
|
FILTRATION
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Details
|
The hot reaction solution was filtered and to the filtrate
|
Type
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ADDITION
|
Details
|
was added 50 ml of water
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Type
|
WAIT
|
Details
|
to stand at room temperature overnight whereupon the product
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
crystallized out
|
Type
|
CUSTOM
|
Details
|
The separated product was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 90°-95° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(NC(C(C(=O)O)=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |